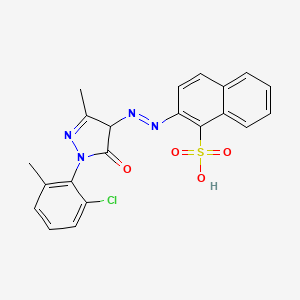
1-(2-Chloro-6-methylphenyl)-3-methyl-4-((1-sulfo-2-naphthalenyl)azo)-2-pyrazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-6-methylphenyl)-3-methyl-4-((1-sulfo-2-naphthalenyl)azo)-2-pyrazolin-5-one is a complex organic compound known for its vibrant color properties and potential applications in various fields. This compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings. The unique structure of this compound makes it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-methylphenyl)-3-methyl-4-((1-sulfo-2-naphthalenyl)azo)-2-pyrazolin-5-one typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-chloro-6-methylaniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-sulfo-2-naphthol in an alkaline medium to form the azo compound. This step is crucial as it forms the characteristic azo linkage (-N=N-).
Cyclization: The resulting azo compound undergoes cyclization with 3-methyl-2-pyrazolin-5-one under acidic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloro-6-methylphenyl)-3-methyl-4-((1-sulfo-2-naphthalenyl)azo)-2-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinonoid structures.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in an aqueous medium.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-6-methylphenyl)-3-methyl-4-((1-sulfo-2-naphthalenyl)azo)-2-pyrazolin-5-one has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various metal ions.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the textile industry as a dye for fabrics, providing vibrant and long-lasting colors.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-6-methylphenyl)-3-methyl-4-((1-sulfo-2-naphthalenyl)azo)-2-pyrazolin-5-one primarily involves its interaction with light and biological molecules:
Photodynamic Action: The compound absorbs light and undergoes a photochemical reaction, generating reactive oxygen species (ROS) that can damage cellular components.
Molecular Targets: The ROS generated can target cellular membranes, proteins, and nucleic acids, leading to cell death.
Pathways Involved: The compound can induce apoptosis through the activation of oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Chloro-4-methylphenyl)-3-methyl-4-((1-sulfo-2-naphthalenyl)azo)-2-pyrazolin-5-one
- 1-(2-Chloro-6-methylphenyl)-3-ethyl-4-((1-sulfo-2-naphthalenyl)azo)-2-pyrazolin-5-one
- 1-(2-Bromo-6-methylphenyl)-3-methyl-4-((1-sulfo-2-naphthalenyl)azo)-2-pyrazolin-5-one
Uniqueness
1-(2-Chloro-6-methylphenyl)-3-methyl-4-((1-sulfo-2-naphthalenyl)azo)-2-pyrazolin-5-one stands out due to its specific substitution pattern, which imparts unique photophysical properties and reactivity. The presence of the chloro and methyl groups on the phenyl ring, along with the sulfo group on the naphthalene ring, enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Eigenschaften
CAS-Nummer |
70833-47-5 |
|---|---|
Molekularformel |
C21H17ClN4O4S |
Molekulargewicht |
456.9 g/mol |
IUPAC-Name |
2-[[1-(2-chloro-6-methylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C21H17ClN4O4S/c1-12-6-5-9-16(22)19(12)26-21(27)18(13(2)25-26)24-23-17-11-10-14-7-3-4-8-15(14)20(17)31(28,29)30/h3-11,18H,1-2H3,(H,28,29,30) |
InChI-Schlüssel |
KGIUUGAGFHWHRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)Cl)N2C(=O)C(C(=N2)C)N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


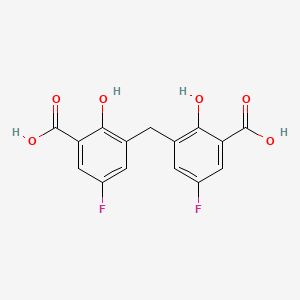

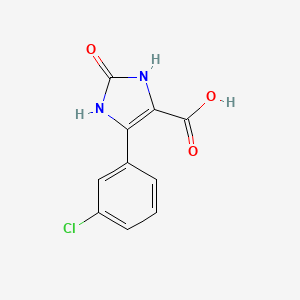


![[2-(Acetylsulfanylmethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B13778505.png)
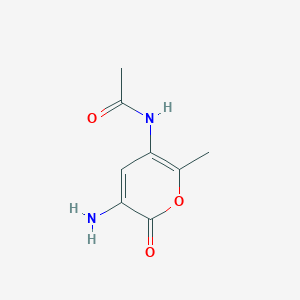
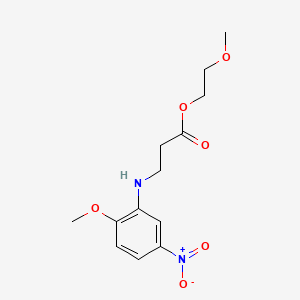
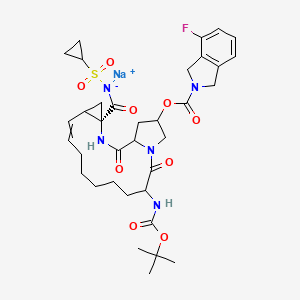
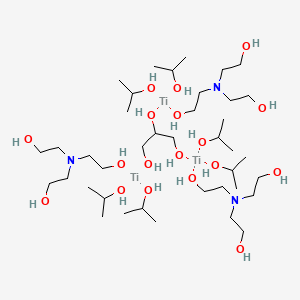

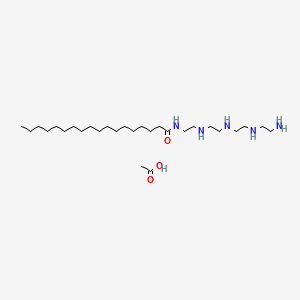
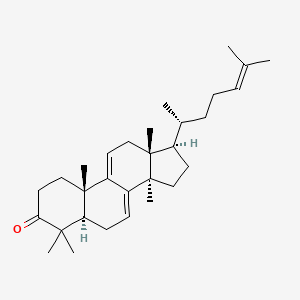
![Tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13778564.png)
